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Compound of Interest

Compound Name: Antitumor agent-180

Cat. No.: B15579940 Get Quote

A Preliminary Guide to the Anticancer Activity of
Antitumor Agent-180
Disclaimer: This guide provides a summary of the currently available data on "Antitumor
agent-180." It is intended for researchers, scientists, and drug development professionals. As

of late 2025, "Antitumor agent-180" is a novel compound described in a single publication.

Therefore, the data presented here originates from one laboratory. Independent cross-

validation of these findings by other research groups has not yet been published.

Introduction
Antitumor agent-180, also identified as Compound 13a, is a novel synthetic compound

emerging from recent cancer research. It has been identified as an inhibitor of the BUB1 mitotic

checkpoint serine/threonine kinase B (BUB1B), a key protein involved in cell cycle regulation.

[1][2] Dysregulation of the BUB1B-controlled spindle assembly checkpoint is implicated in

tumorigenesis, making it a viable target for anticancer therapies. The initial study on Antitumor
agent-180 investigated its effect on a clear cell renal cell carcinoma (ccRCC) cell line,

providing the first insight into its potential as a therapeutic agent.[3] This document serves as a

preliminary guide to its reported anticancer activity, detailing the available quantitative data, the

experimental methodology used, and the compound's mechanism of action.
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The anticancer activity of Antitumor agent-180 was assessed by determining its half-maximal

inhibitory concentration (IC50) against a human cancer cell line. The IC50 value represents the

concentration of a drug that is required to inhibit a biological process by 50%.

Table 1: In Vitro Cytotoxicity of Antitumor agent-180

Compound
Name

Cell Line Cancer Type IC50 (µM) Data Source

Antitumor agent-

180 (Compound

13a)

Caki-1
Clear Cell Renal

Cell Carcinoma
2.047

Bouzian Y, et al.

2024

Data sourced from a single 2024 publication in Bioorganic Chemistry.[3]

Experimental Protocols
The reported cytotoxicity data was obtained using a standard cell viability assay. The following

protocol is based on the methodology described for testing novel BUB1B inhibitors.[3]

Cell Viability Assay (MTT Assay)

Cell Seeding: The Caki-1 human clear cell renal cell carcinoma cell line was used.[4] Cells

were seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴

cells/well) and incubated for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

Compound Treatment: Stock solutions of Antitumor agent-180 were prepared and serially

diluted in culture medium to achieve a range of final concentrations. The culture medium was

removed from the wells and replaced with medium containing the various concentrations of

the compound. Control wells received medium with the vehicle (e.g., DMSO) at the same

final concentration used for the compound dilutions.

Incubation: The plates were incubated for a specified period, typically 48 or 72 hours, at

37°C and 5% CO₂.

MTT Addition: Following incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) was added to each well, and the plates were incubated for an
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additional 2-4 hours. Metabolically active, viable cells contain mitochondrial dehydrogenases

that convert the yellow MTT salt into purple formazan crystals.[5]

Solubilization: The medium was carefully removed, and a solubilizing agent, such as

dimethyl sulfoxide (DMSO) or acidified isopropanol, was added to each well to dissolve the

formazan crystals.

Absorbance Measurement: The absorbance of the resulting purple solution was measured

using a microplate spectrophotometer at a wavelength of approximately 570 nm.

IC50 Calculation: The absorbance values were normalized to the vehicle-treated control

cells. The IC50 value was determined by plotting the percentage of cell viability against the

logarithm of the compound concentration and fitting the data to a sigmoidal dose-response

curve using non-linear regression analysis.

Mandatory Visualization
Signaling Pathway

Antitumor agent-180 functions by inhibiting BUB1B, a critical component of the Spindle

Assembly Checkpoint (SAC). The SAC is a surveillance mechanism that ensures the proper

segregation of chromosomes during mitosis. It prevents the cell from entering anaphase until

all chromosomes are correctly attached to the spindle microtubules. By inhibiting BUB1B,

Antitumor agent-180 disrupts this checkpoint, which can lead to mitotic catastrophe and cell

death in cancer cells that are often dependent on a robust SAC for survival due to their high

rates of proliferation and chromosomal instability.[6][7]
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Caption: BUB1B's role in the Spindle Assembly Checkpoint and inhibition by Antitumor agent-
180.

Experimental Workflow

The following diagram illustrates the general workflow for determining the in vitro anticancer

activity of a novel compound like Antitumor agent-180 using a cell viability assay.[8][9]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b15579940?utm_src=pdf-body
https://www.benchchem.com/product/b15579940?utm_src=pdf-body
https://www.benchchem.com/product/b15579940?utm_src=pdf-body
https://www.benchchem.com/pdf/In_Vitro_Anticancer_Activity_Screening_of_Anticancer_Agent_40_A_Technical_Guide.pdf
https://noblelifesci.com/in-vitro-tumor-cell-model-systems-anticancer-drug-screening-and-verification/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579940?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Cytotoxicity Workflow

1. Seed Cancer Cells
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(2-4h, Formazan formation)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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